N-(3-Oxodecanoyl)-L-homoserine lactone
Overview
Description
N-(3-Oxodecanoyl)-L-homoserine lactone is a monocarboxylic acid amide that is characterized by the presence of an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the nitrogen atom. This compound is part of the acyl homoserine lactone family, which plays a crucial role in bacterial quorum sensing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxodecanoyl)-L-homoserine lactone typically involves the acylation of homoserine lactone with a decanoyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: Homoserine lactone and decanoyl chloride.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxodecanoyl)-L-homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(3-Oxodecanoyl)-L-homoserine lactone has several scientific research applications:
Chemistry: It is used as a model compound in studying acyl homoserine lactone chemistry and its derivatives.
Biology: The compound is significant in the study of bacterial quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density.
Medicine: Research into its role in bacterial communication has implications for developing new antimicrobial strategies.
Industry: It is used in the development of biosensors and other biotechnological applications.
Mechanism of Action
The mechanism of action of N-(3-Oxodecanoyl)-L-homoserine lactone involves its role as an autoinducer in bacterial quorum sensing. The compound binds to receptor proteins in bacteria, triggering a cascade of gene expression changes that regulate various physiological processes, including virulence, biofilm formation, and antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
- N-Octanoyl-L-homoserine lactone (N-C8-HSL)
- N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
- N-(3-Oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL)
- N-(3-Hydroxydecanoyl)-L-homoserine lactone
- N-(3-Hydroxyoctanoyl)-L-homoserine lactone
Uniqueness
N-(3-Oxodecanoyl)-L-homoserine lactone is unique due to its specific structure, which includes an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group. This structure confers distinct chemical properties and biological activities, making it a valuable compound for research in bacterial communication and potential therapeutic applications .
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGIKEQVUKTKRR-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283875 | |
Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147795-40-2 | |
Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147795-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.